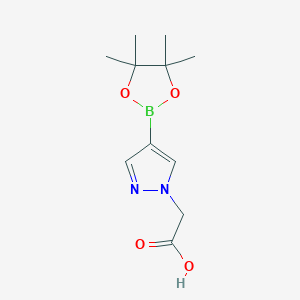

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-essigsäure

Übersicht

Beschreibung

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are known for their versatility and wide range of applications in organic chemistry, particularly in the field of drug discovery and materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to an acetic acid group and a tetramethylborate group .

Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. They can form boronate esters in the presence of diols, which is a key step in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, boronic acids are stable and can be stored under normal conditions. They are typically solids at room temperature .

Wissenschaftliche Forschungsanwendungen

Organische Synthese Zwischenprodukt

Diese Verbindung ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen . Es kann durch nukleophile und Amidierungsreaktionen synthetisiert werden . Es ist ein wichtiges Zwischenprodukt in der organischen Synthese .

Arzneimittelsynthese

In der organischen Synthese von Medikamenten werden Boronsäureverbindungen üblicherweise zum Schutz von Diolen verwendet . Es wird in der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen verwendet .

Enzyminhibitoren

Boronsäureverbindungen werden üblicherweise als Enzyminhibitoren verwendet . Sie können zur Behandlung von Tumoren und mikrobiellen Infektionen verwendet werden .

Ligandenmedikamente

Boronsäureverbindungen können auch als spezifische Ligandenmedikamente verwendet werden . Neben der Behandlung von Tumoren und mikrobiellen Infektionen können sie auch zur Behandlung von Antikrebsmitteln verwendet werden .

Fluoreszenz-Sonden

Boronsäureverbindungen können auch als Fluoreszenz-Sonden zur Identifizierung von Wasserstoffperoxid, Zuckern, Kupfer- und Fluoridionen sowie Catecholaminen verwendet werden .

Arzneimittelträger

Boronsäureesterbindungen werden häufig beim Aufbau von stimulusresponsiven Arzneimittelträgern verwendet . Die Arten von Arzneimittelträgern, die auf Boratverknüpfungen basieren, umfassen Arzneimittel-Polymer-Kopplung, Polymermizellen, lineare-hyperverzweigte Polymere und mesoporöses Siliziumdioxid . Sie können nicht nur Antikrebsmittel laden, sondern auch Insulin und Gene transportieren .

Kontrollierte Arzneimittelfreisetzung

Das Medikament wird durch kovalente oder nicht-kovalente Wechselwirkungen auf den Träger geladen, und die Bildung und Ruptur der Boronsäureesterbindung in verschiedenen Umgebungen wird verwendet, um die kontrollierte Freisetzung des Medikaments zu erreichen .

Kristallographische und konformationelle Analysen

Die Struktur der Titelverbindung kann durch 1H- und 13C-NMR, IR, MS und Einkristall-Röntgenbeugung für kristallographische und konformationelle Analysen charakterisiert werden .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-13-14(6-8)7-9(15)16/h5-6H,7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRLSABGLKHIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729240 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-41-3 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)

![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)

![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)

![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)